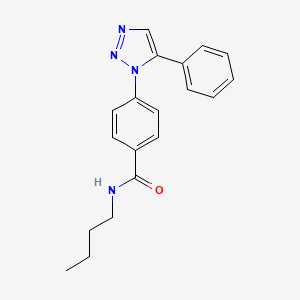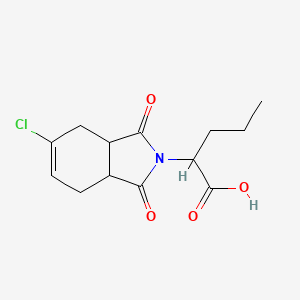![molecular formula C19H20N2O3 B5088996 3-[3-(4-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5088996.png)
3-[3-(4-ethoxyphenoxy)propyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-ethoxyphenoxy)propyl]-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EPPQ and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of EPPQ is not fully understood. However, it has been suggested that EPPQ exerts its anticancer activity by inducing cell cycle arrest and apoptosis. It also inhibits the activity of various enzymes involved in cancer cell proliferation. The anti-inflammatory activity of EPPQ is attributed to its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. The antiviral activity of EPPQ is believed to be due to its ability to interfere with viral replication.
Biochemical and Physiological Effects:
EPPQ has been shown to affect various biochemical and physiological processes. It has been found to inhibit the activity of various enzymes, including protein kinase C, cyclin-dependent kinase, and topoisomerase II. Moreover, EPPQ has been shown to modulate the expression of various genes involved in cancer cell proliferation and inflammation. In terms of physiological effects, EPPQ has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and inhibit viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. Moreover, EPPQ has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also some limitations to using EPPQ in lab experiments. The compound has low solubility in water, which can affect its bioavailability. Moreover, the yield of EPPQ using various synthesis methods can be variable, which can affect the reproducibility of experiments.
Direcciones Futuras
There are several future directions for research on EPPQ. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and viral infections. Another direction is to study the mechanism of action of EPPQ in more detail, which can provide insights into its therapeutic potential. Moreover, future research can focus on improving the synthesis methods of EPPQ to increase its yield and bioavailability. Finally, the potential side effects of EPPQ need to be investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, EPPQ is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. EPPQ can be synthesized using various methods, and its mechanism of action is not fully understood. Moreover, EPPQ has several advantages for lab experiments, but there are also some limitations. Future research can focus on investigating the potential therapeutic applications of EPPQ, improving its synthesis methods, and studying its mechanism of action in more detail.
Métodos De Síntesis
EPPQ can be synthesized using various methods, including the cyclization of 2-(4-ethoxyphenyl)ethylamine with anthranilic acid, the reaction of 4-ethoxyphenol with 3-chloropropylamine, and the reaction of 4-ethoxyphenol with 3-bromopropylamine followed by cyclization with anthranilic acid. The yield of EPPQ using these methods ranges from 30% to 80%.
Aplicaciones Científicas De Investigación
EPPQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. EPPQ has been shown to inhibit the proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, EPPQ has been shown to inhibit the replication of hepatitis C virus and influenza virus.
Propiedades
IUPAC Name |
3-[3-(4-ethoxyphenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-23-15-8-10-16(11-9-15)24-13-5-12-21-14-20-18-7-4-3-6-17(18)19(21)22/h3-4,6-11,14H,2,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVUOQNSPOPHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5088936.png)
![4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5088938.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5088946.png)

![1,4-bis[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B5088958.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5088963.png)

![8-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5088985.png)


![N,N-diethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5089007.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5089013.png)
![3-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5089021.png)